molecular formula C8H17ClO B13083467 1-(1-Chloroethoxy)hexane

1-(1-Chloroethoxy)hexane

Cat. No.: B13083467
M. Wt: 164.67 g/mol
InChI Key: HGVHQFUEMZVILB-UHFFFAOYSA-N
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Description

1-(1-Chloroethoxy)hexane: is an organic compound with the molecular formula C8H17ClO . It is characterized by the presence of a chloroethoxy group attached to a hexane chain. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethoxy)hexane can be synthesized through the reaction of hexanol with chloroethane in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hexanol and chloroethane are combined with an acid catalyst. The reaction mixture is heated and stirred continuously to achieve high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethoxy)hexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxyethoxy)hexane.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloro group can yield 1-(1-Ethoxy)hexane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: 1-(1-Hydroxyethoxy)hexane.

    Oxidation: Hexanoic acid or hexanal.

    Reduction: 1-(1-Ethoxy)hexane.

Scientific Research Applications

1-(1-Chloroethoxy)hexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ether bonds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethoxy)hexane involves its interaction with nucleophiles, leading to substitution reactions. The chloro group is a good leaving group, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

    1-(1-Bromoethoxy)hexane: Similar structure but with a bromo group instead of a chloro group.

    1-(1-Iodoethoxy)hexane: Contains an iodo group, making it more reactive than the chloro and bromo analogs.

    1-(1-Hydroxyethoxy)hexane: Formed through the substitution of the chloro group with a hydroxyl group.

Uniqueness: 1-(1-Chloroethoxy)hexane is unique due to its specific reactivity profile, which is influenced by the presence of the chloro group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-(1-chloroethoxy)hexane

InChI

InChI=1S/C8H17ClO/c1-3-4-5-6-7-10-8(2)9/h8H,3-7H2,1-2H3

InChI Key

HGVHQFUEMZVILB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(C)Cl

Origin of Product

United States

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